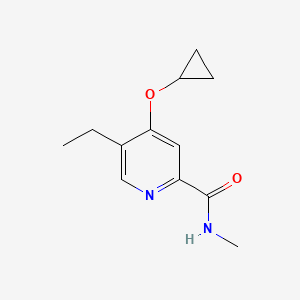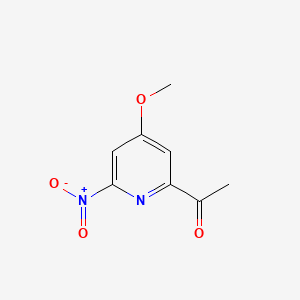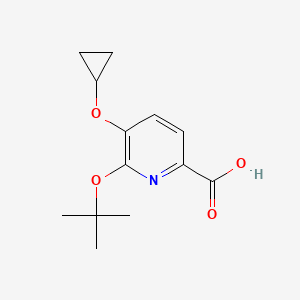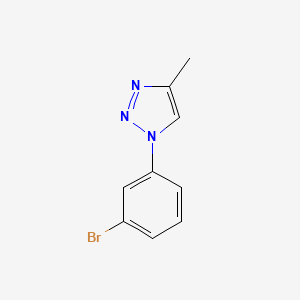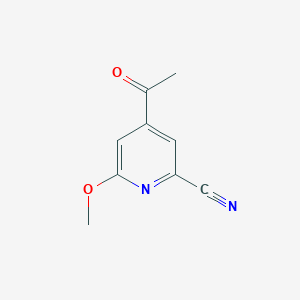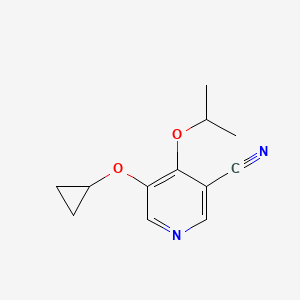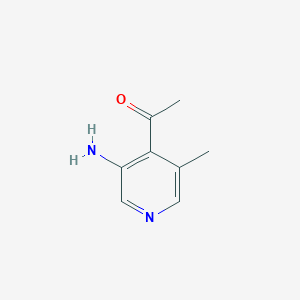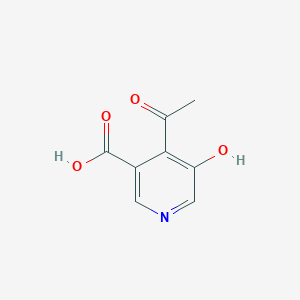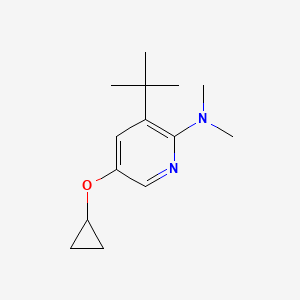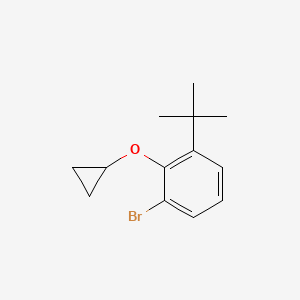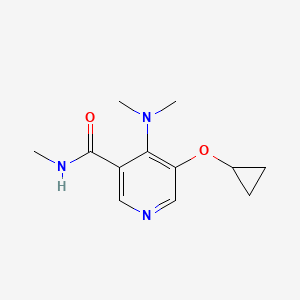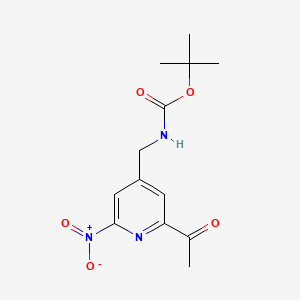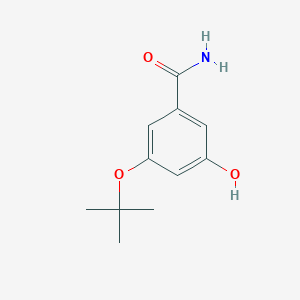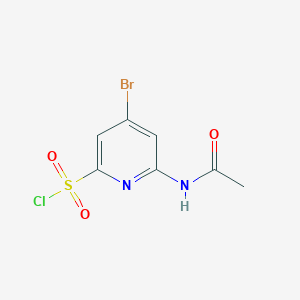
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group at the 6th position, a bromine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride typically involves multiple steps One common method starts with the bromination of pyridine to introduce the bromine atom at the 4th positionFinally, the sulfonyl chloride group is introduced at the 2nd position using chlorosulfonic acid or thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Acylation: The acetylamino group can participate in acylation reactions with acid chlorides and anhydrides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while acylation can produce an N-acylated product .
Aplicaciones Científicas De Investigación
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds . The acetylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Acetylamino-9-arylidene derivatives: These compounds have similar structural features and undergo similar reactions.
4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate: This compound shares the acetylamino group and is used in oxidation reactions.
Uniqueness
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and applications. The presence of the sulfonyl chloride group makes it particularly useful in nucleophilic substitution reactions, while the acetylamino group provides additional versatility in acylation and other reactions .
Propiedades
Fórmula molecular |
C7H6BrClN2O3S |
|---|---|
Peso molecular |
313.56 g/mol |
Nombre IUPAC |
6-acetamido-4-bromopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClN2O3S/c1-4(12)10-6-2-5(8)3-7(11-6)15(9,13)14/h2-3H,1H3,(H,10,11,12) |
Clave InChI |
XVMWSCGCEHWHAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC(=C1)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


